molecular formula C15H15BrN4O B6699006 N-[(5-bromofuran-2-yl)methyl]-1-[4-(triazol-1-yl)phenyl]ethanamine

N-[(5-bromofuran-2-yl)methyl]-1-[4-(triazol-1-yl)phenyl]ethanamine

Cat. No.: B6699006
M. Wt: 347.21 g/mol
InChI Key: INBYXXPODUTJES-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-1-[4-(triazol-1-yl)phenyl]ethanamine is a synthetic organic compound that features a brominated furan ring, a triazole ring, and an ethanamine backbone

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-1-[4-(triazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c1-11(17-10-14-6-7-15(16)21-14)12-2-4-13(5-3-12)20-9-8-18-19-20/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBYXXPODUTJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=N2)NCC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-1-[4-(triazol-1-yl)phenyl]ethanamine typically involves multiple steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

    Formation of Triazole Ring: The triazole ring is synthesized via a cycloaddition reaction between an azide and an alkyne, often using copper(I) catalysis (CuAAC).

    Coupling Reactions: The brominated furan and the triazole derivative are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-1-[4-(triazol-1-yl)phenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The bromine atom on the furan ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-1-[4-(triazol-1-yl)phenyl]ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its ability to inhibit enzymes and receptors involved in these diseases.

    Biological Studies: Used in studies to understand the interaction of triazole-containing compounds with biological targets.

    Chemical Biology: Employed as a probe to study the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties due to the presence of the furan and triazole rings.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-1-[4-(triazol-1-yl)phenyl]ethanamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in antifungal and antibacterial applications where enzyme inhibition can prevent the growth of pathogens.

    Receptor Binding: The compound can bind to receptors on the surface of cells, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The inhibition of key enzymes and receptors can disrupt critical biological pathways, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant that also contains a triazole ring.

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-1-[4-(triazol-1-yl)phenyl]ethanamine is unique due to the combination of the brominated furan ring and the triazole ring, which may confer distinct biological activities and chemical properties compared to other triazole-containing compounds. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.

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